4-(2,3,4-Trimethylpentan-2-yl)phenol
Description
4-(2,3,4-Trimethylpentan-2-yl)phenol, commonly known as 4-tert-octylphenol (IUPAC name: 4-(2,4,4-trimethylpentan-2-yl)phenol), is a branched alkylphenol with a bulky tert-octyl group attached to the para position of the phenolic ring. Its molecular formula is C₁₅H₂₄O, and it is structurally characterized by a highly substituted pentane chain, imparting significant steric hindrance and lipophilicity .
This compound is a key intermediate in synthesizing surfactants, such as Triton X-100 (2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethanol) and Hyamine 1622 (a cationic surfactant), which are widely used in biochemical assays, virus inactivation, and industrial applications . Its synthesis typically involves Friedel-Crafts alkylation or condensation reactions with formaldehyde, as demonstrated in the preparation of macrocyclic antimicrobial agents .
Properties
CAS No. |
59048-98-5 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
4-(2,3,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C14H22O/c1-10(2)11(3)14(4,5)12-6-8-13(15)9-7-12/h6-11,15H,1-5H3 |
InChI Key |
RHIBDXMDFBFPFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C(C)(C)C1=CC=C(C=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3,4-Trimethylpentan-2-yl)phenol typically involves the alkylation of phenol with 2,3,4-trimethylpentane. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under controlled temperature conditions. The reaction can be represented as follows:
Phenol+2,3,4-Trimethylpentane→this compound
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are optimized for maximum yield. The process involves continuous monitoring of temperature, pressure, and catalyst concentration to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(2,3,4-Trimethylpentan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydrogen atoms on the phenolic ring can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Alkylphenols
Substitution: Halogenated phenols
Scientific Research Applications
4-(2,3,4-Trimethylpentan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2,3,4-Trimethylpentan-2-yl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the alkyl chain can interact with lipid membranes, altering their properties and functions.
Comparison with Similar Compounds
Structural Analogues
Alkylphenols with varying substituents are compared below:
Key Structural Differences :
- The tert-octyl group in 4-tert-octylphenol provides greater steric bulk and hydrophobicity compared to smaller substituents like tert-butyl. This enhances its surfactant properties by lowering the critical micelle concentration (CMC) .
- Unlike linear alkylphenols (e.g., nonylphenol), the branched tert-octyl group resists biodegradation, increasing environmental persistence .
Physicochemical Properties
| Property | 4-tert-Octylphenol | 4-tert-Butylphenol | Triton X-100 |
|---|---|---|---|
| Log P (Octanol-Water) | ~4.5 | ~3.8 | ~4.7 |
| Water Solubility | 0.01 g/L | 0.5 g/L | Miscible |
| CMC (in Water) | N/A | N/A | 0.2–0.3 mM |
- The higher log P of 4-tert-octylphenol compared to 4-TBP reflects its lipophilicity, making it more effective in nonpolar environments.
- Triton X-100, derived from 4-tert-octylphenol, has a lower CMC than linear surfactants (e.g., SDS), enabling efficient micelle formation at lower concentrations .
Environmental Impact
- 4-tert-octylphenol’s branched structure resists microbial degradation, leading to bioaccumulation in aquatic ecosystems . Its metabolites, including Triton X-100, are classified as persistent organic pollutants (POPs) .
- 4-Cumylphenol and nonylphenol share similar persistence, but regulatory restrictions on linear alkylphenols have increased the use of branched alternatives like 4-tert-octylphenol .
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